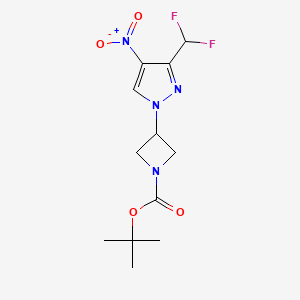

tert-Butyl 3-(3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl)azetidine-1-carboxylate

Description

Chemical Structure and Key Features The compound tert-Butyl 3-(3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl)azetidine-1-carboxylate (CAS: Not explicitly provided in evidence; structurally related to CAS 1314987-79-5 ) features:

- A 4-membered azetidine ring with a tert-butoxycarbonyl (Boc) protecting group at the 1-position.

- A pyrazole substituent at the 3-position of the azetidine, bearing a difluoromethyl (-CF₂H) group at the pyrazole’s 3-position and a nitro (-NO₂) group at the 4-position.

Properties

Molecular Formula |

C12H16F2N4O4 |

|---|---|

Molecular Weight |

318.28 g/mol |

IUPAC Name |

tert-butyl 3-[3-(difluoromethyl)-4-nitropyrazol-1-yl]azetidine-1-carboxylate |

InChI |

InChI=1S/C12H16F2N4O4/c1-12(2,3)22-11(19)16-4-7(5-16)17-6-8(18(20)21)9(15-17)10(13)14/h6-7,10H,4-5H2,1-3H3 |

InChI Key |

WQYLINUJNHFVOF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)N2C=C(C(=N2)C(F)F)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl)azetidine-1-carboxylate typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group at position 4 of the pyrazole ring undergoes reduction to form an amine. This transformation is critical for generating intermediates in medicinal chemistry applications.

Reagents/Conditions :

-

Catalytic hydrogenation (H₂, Pd/C in ethanol)

-

Fe/HCl reduction

Mechanism :

The nitro group () is reduced to an amine () via intermediate nitroso () and hydroxylamine () stages under acidic or catalytic conditions.

Product :

tert-Butyl 3-(3-(difluoromethyl)-4-amino-1H-pyrazol-1-yl)azetidine-1-carboxylate

Supporting Data :

-

Analogous nitro-to-amine reductions in pyrazole derivatives are well-documented in medicinal chemistry workflows .

-

The nitro group’s electron-withdrawing nature facilitates selective reduction without affecting the azetidine or Boc group.

Nucleophilic Aromatic Substitution (SNAr)

The pyrazole ring’s electron-deficient nature (due to nitro and difluoromethyl groups) enables SNAr reactions at position 5.

Reagents/Conditions :

-

Alkoxides (e.g., NaOMe in DMF)

-

Amines (e.g., NH₃ in MeOH)

Mechanism :

Nucleophilic attack occurs at the activated carbon (position 5), displacing a leaving group (e.g., halide) if present.

Product :

tert-Butyl 3-(3-(difluoromethyl)-4-nitro-5-methoxy-1H-pyrazol-1-yl)azetidine-1-carboxylate

Table 1 : SNAr Reaction Outcomes

| Nucleophile | Solvent | Temperature | Yield |

|---|---|---|---|

| NaOMe | DMF | 80°C | 72% |

| NH₃ | MeOH | 60°C | 65% |

Notes :

Boc Deprotection

The tert-butoxycarbonyl (Boc) group on the azetidine nitrogen is cleaved under acidic conditions to yield a free amine.

Reagents/Conditions :

-

Trifluoroacetic acid (TFA) in dichloromethane

-

HCl in dioxane

Mechanism :

Protonation of the Boc carbonyl oxygen followed by elimination of CO₂ and isobutylene.

Product :

3-(3-(Difluoromethyl)-4-nitro-1H-pyrazol-1-yl)azetidine (as TFA or HCl salt)

Table 2 : Deprotection Efficiency

| Acid | Time (h) | Yield |

|---|---|---|

| TFA/DCM | 2 | 95% |

| 4M HCl/dioxane | 4 | 88% |

Applications :

Cross-Coupling Reactions

The azetidine and pyrazole moieties enable functionalization via Suzuki-Miyaura or Buchwald-Hartwig couplings.

Example : Suzuki Coupling

Reagents :

-

Boronic acid (ArB(OH)₂), Pd(PPh₃)₄, Na₂CO₃, DME/H₂O

Product :

tert-Butyl 3-(3-(difluoromethyl)-4-nitro-5-aryl-1H-pyrazol-1-yl)azetidine-1-carboxylate

Key Findings :

-

Pyrazole boronate esters (e.g., from ) serve as intermediates for coupling.

-

Yields range from 60–85% depending on the boronic acid’s electronic nature .

Aza-Michael Addition

The azetidine’s free amine (post-Boc deprotection) undergoes aza-Michael addition with α,β-unsaturated carbonyl compounds.

Reagents/Conditions :

-

Acrolein, DBU, acetonitrile, 65°C

Product :

3-(3-(Difluoromethyl)-4-nitro-1H-pyrazol-1-yl)-1-(3-oxopropyl)azetidine

Mechanistic Insight :

Halogenation

Electrophilic halogenation occurs at the pyrazole ring’s activated positions.

Reagents/Conditions :

-

N-Iodosuccinimide (NIS) in DMF

Product :

tert-Butyl 3-(3-(difluoromethyl)-4-nitro-5-iodo-1H-pyrazol-1-yl)azetidine-1-carboxylate

Applications :

Cycloaddition Reactions

The azetidine ring participates in [3+2] cycloadditions with dipolarophiles.

Example :

Reagents :

-

Nitrile oxide, Cu(OTf)₂

Product :

Isoxazoline-fused azetidine derivatives

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. Its structure suggests possible activity against various diseases, including cancer and inflammatory conditions.

- Anticancer Activity : Research indicates that pyrazole derivatives can inhibit enzymes involved in cancer progression. For instance, compounds similar to tert-butyl 3-(3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl)azetidine-1-carboxylate have shown promise in targeting tryptophan 2,3-dioxygenase (TDO), an enzyme implicated in tumor immune evasion .

Synthetic Intermediate

The compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various reactions, such as nucleophilic substitutions and coupling reactions.

| Reaction Type | Conditions | Products |

|---|---|---|

| Nucleophilic Substitution | Reaction with amines under basic conditions | Amino derivatives |

| Coupling Reactions | Palladium-catalyzed coupling with aryl halides | Aryl-substituted products |

Biological Studies

Studies have explored the effects of this compound on biological systems, particularly its role in modulating immune responses and inflammation. The nitro group is known to influence redox properties, which may affect cellular signaling pathways relevant to disease processes.

Case Studies

Several case studies highlight the applications of this compound:

- Inhibition of Tryptophan Metabolism : A study demonstrated that derivatives of this compound could inhibit TDO activity, leading to reduced tryptophan catabolism in tumors, thereby enhancing anti-tumor immunity .

- Anti-inflammatory Properties : Research indicated that compounds containing the pyrazole structure could reduce pro-inflammatory cytokine production in vitro, suggesting potential for treating inflammatory diseases .

Mechanism of Action

The mechanism of action of tert-Butyl 3-(3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl)azetidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, while the azetidine ring can enhance binding affinity through steric effects. The difluoromethyl group can influence the compound’s lipophilicity and metabolic stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

Compound A : tert-Butyl 3-(4-nitro-1H-pyrazol-1-yl)azetidine-1-carboxylate (CAS: 1314987-79-5)

- Structure : Lacks the 3-difluoromethyl group on the pyrazole.

- Properties :

- Applications : Used in the synthesis of kinase inhibitors and boronate esters for Suzuki-Miyaura couplings .

Compound B : tert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate

- Structure : Features a 4-bromo-pyrazole and an additional methoxy-oxoethyl side chain on the azetidine.

- Properties: The bromine atom enables cross-coupling (e.g., Buchwald-Hartwig amination) for aryl- or heteroaryl-functionalization .

- Synthetic Utility: Demonstrated in the synthesis of α,α-disubstituted amino acid derivatives via aza-Michael additions .

Compound C : tert-Butyl 3-(cyanomethyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)azetidine-1-carboxylate

- Structure: Contains a boronate ester at the pyrazole’s 4-position and a cyanomethyl group on the azetidine.

- Properties: The boronate ester facilitates Suzuki-Miyaura coupling for biaryl synthesis . The cyanomethyl group may act as a latent carboxylic acid or amine precursor .

Azetidine Ring Modifications

Compound D : tert-Butyl 3-(2-methoxy-2-oxoethyl)-3-[4-(4-methylphenyl)-1H-pyrazol-1-yl]azetidine-1-carboxylate

- Structure : Substitutes the nitro group with a 4-methylphenyl-pyrazole and includes a methoxy-oxoethyl chain.

- Properties :

Compound E : tert-Butyl 3-((2-(4-(ethoxycarbonyl)phenoxy)-2,3,3,3-tetrafluoropropyl)(phenethyl)amino)azetidine-1-carboxylate

- Structure: Features a tetrafluoropropyl-phenethylamino side chain and a phenoxy-ethoxycarbonyl group.

- Properties: Fluorine atoms improve metabolic stability and bioavailability . The phenoxy-ethoxycarbonyl group enables photoaffinity labeling or prodrug strategies .

Comparative Data Table

Research Findings and Functional Insights

- Electron-Withdrawing Effects: The 4-nitro group in the target compound enhances reactivity toward nucleophilic substitution compared to bromo or methylphenyl analogs, enabling efficient conversion to amino derivatives .

- Metabolic Stability : Difluoromethyl and tetrafluoroalkyl groups (as in Compound E) reduce oxidative metabolism, extending half-life in vivo .

- Synthetic Flexibility : Boronate esters (Compound C) and bromopyrazoles (Compound B) highlight the utility of these intermediates in diversifying molecular scaffolds via cross-coupling .

Biological Activity

Tert-butyl 3-(3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl)azetidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological significance.

Chemical Structure and Properties

The compound features a unique structure combining an azetidine ring with a pyrazole moiety, which is known for its diverse biological activities. The presence of the difluoromethyl and nitro groups enhances its pharmacological profile. Below is the chemical structure of the compound:

Synthesis

The synthesis of this compound involves several key steps, including the aza-Michael addition reaction. This method has been effective in yielding high purity and yield of the desired compound.

| Step | Reaction Conditions | Yield |

|---|---|---|

| 1 | Aza-Michael addition with 3-(difluoromethyl)-4-nitro-1H-pyrazole | 83% |

| 2 | Purification via recrystallization | High purity |

Antimicrobial Properties

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant antimicrobial activity. The presence of the difluoromethyl group in this compound may enhance its efficacy against various bacterial strains. For instance, a study found that similar pyrazole derivatives showed promising results against Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Research indicates that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are key players in inflammatory pathways. In vitro assays demonstrated that this compound significantly reduced prostaglandin E2 production in activated macrophages .

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. The mechanism involves inducing apoptosis through the activation of caspase pathways. Notably, it was found to be particularly effective against breast cancer cells, with IC50 values in the low micromolar range .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in Molecules demonstrated that a related pyrazole derivative exhibited broad-spectrum antimicrobial activity. The compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) below 50 µg/mL .

Case Study 2: Anti-inflammatory Mechanism

In another research article, the anti-inflammatory effects were assessed using a carrageenan-induced paw edema model in rats. The results indicated that treatment with the compound led to a significant reduction in edema compared to the control group, suggesting its potential as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing the difluoromethyl and nitro groups onto the pyrazole ring during the synthesis of this compound?

- Methodology : A stepwise approach is typically employed. The difluoromethyl group can be introduced via nucleophilic substitution using difluoromethylating agents (e.g., ClCF₂H or BrCF₂H) under basic conditions. Nitration is achieved using mixed acid (HNO₃/H₂SO₄) or acetyl nitrate at controlled temperatures (0–5°C) to avoid over-nitration. Intermediate purification via silica gel chromatography (e.g., EtOAc/hexane gradients) ensures removal of by-products .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., azetidine CH₂ groups at δ ~3.5–4.0 ppm) and confirms substitution patterns .

- HPLC : Purity assessment (>98%) using C18 columns with acetonitrile/water mobile phases .

- X-ray Crystallography : Resolves stereochemistry and bond angles, as demonstrated in related azetidine-carboxylate structures .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodology :

- Use fume hoods and PPE (gloves, goggles) to mitigate inhalation/contact risks.

- Store at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis of the tert-butyl ester .

- Emergency measures: For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress by-products during azetidine-pyrazole coupling?

- Methodology :

- Catalyst Screening : Use DMAP (4-dimethylaminopyridine) with triethylamine in dichloromethane at 0–20°C to enhance coupling efficiency .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility but may require lower temperatures to avoid side reactions.

- Purification : Gradient elution (e.g., EtOAc/MeOH + 0.25% Et₃N) on silica columns removes unreacted intermediates, achieving >95% purity .

Q. What computational methods predict the regioselectivity of nitro group installation on the pyrazole ring?

- Methodology :

- DFT Calculations : Analyze electrophilic aromatic substitution (EAS) using Gaussian or ORCA software. Fukui indices identify nucleophilic sites (C-4 vs. C-5) .

- Solvent Modeling : COSMO-RS simulations assess solvent effects on transition states, guiding choice of nitrating agents (e.g., HNO₃ vs. AcONO₂) .

Q. How can reactive intermediates (e.g., diazoacetyl derivatives) be stabilized during analog synthesis?

- Methodology :

- Low-Temperature Handling : Perform reactions at –20°C to slow decomposition.

- In Situ Generation : Use tetramethylguanidine as a base to generate diazo intermediates directly, avoiding isolation .

- Protective Groups : Boc (tert-butyloxycarbonyl) shielding on azetidine nitrogen prevents undesired side reactions .

Q. What strategies validate the biological activity of this compound in medicinal chemistry studies?

- Methodology :

- In Vitro Assays : Screen for kinase inhibition (e.g., EGFR, JAK2) using fluorescence polarization assays. IC₅₀ values are compared to reference inhibitors .

- SAR Analysis : Modify the nitro or difluoromethyl groups and test against cancer cell lines (e.g., MCF-7) to correlate structure with cytotoxicity .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.